Oroxin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Lung Protection

Studies suggest Oroxin A might offer protective benefits for the lungs. In vitro research using lung epithelial cells (A549 cells) showed Oroxin A's ability to reduce cell injury caused by oleic acid, a fatty acid implicated in lung damage [1]. The protective mechanism might involve suppressing a cell death pathway called pyroptosis and preventing the degradation of surfactant protein C, a crucial component for lung function [1].

Source

[1] Oroxin A ameliorates the oleic acid-induced A549 cell injury through the suppression of pyroptosis and degradation of alveolar s ()

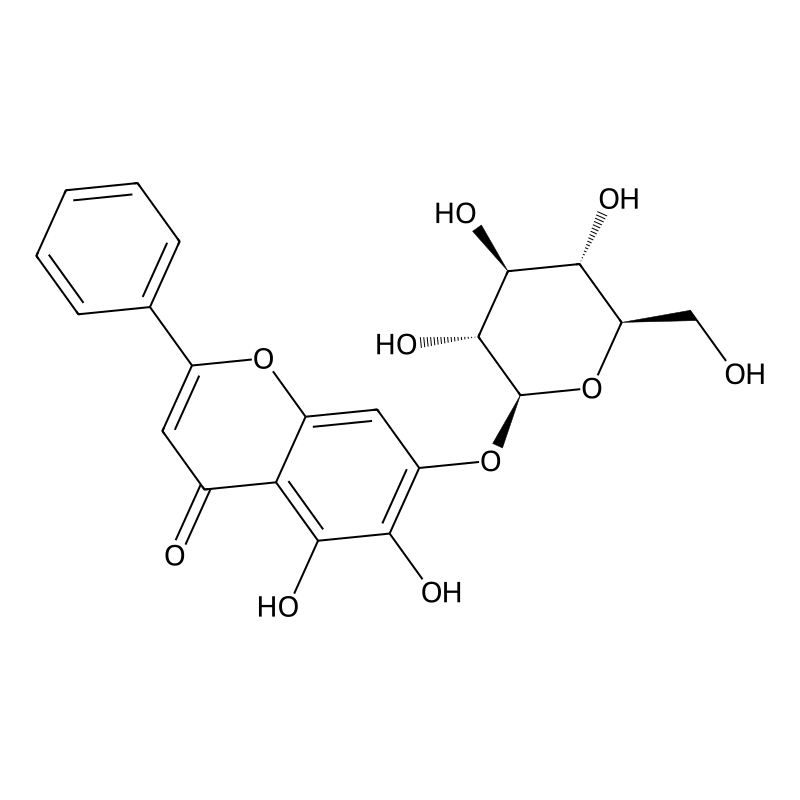

Oroxin A is a flavonoid compound derived from the seeds of the Oroxylum indicum plant, which belongs to the Bignoniaceae family. This compound has gained attention due to its potential therapeutic properties, particularly in the management of metabolic disorders such as diabetes. Structurally, Oroxin A is characterized by its complex arrangement of carbon, hydrogen, and oxygen atoms, with the molecular formula C21H20O10. It exhibits a range of biological activities that contribute to its efficacy in various health applications .

The biological activities of Oroxin A highlight its potential as a therapeutic agent. Research indicates that it can significantly reduce the risk of progression from prediabetes to diabetes by 66.7% without causing weight gain or hepatotoxicity . Furthermore, Oroxin A exhibits antioxidant properties, which help mitigate oxidative stress—a contributing factor in various chronic diseases . Its ability to improve lipid profiles and liver function further supports its role in preventing metabolic disorders .

Oroxin A can be synthesized through various methods, primarily involving extraction from the seeds of Oroxylum indicum. The extraction process typically employs solvents such as ethanol and water to isolate the active compounds effectively. Advanced techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) are used for purification and quantification of Oroxin A from plant extracts . These methods ensure high purity and concentration necessary for pharmacological studies.

Oroxin A has several promising applications in medicine and health. Its primary use is in managing diabetes and related metabolic disorders due to its ability to enhance insulin sensitivity and inhibit carbohydrate absorption . Additionally, its antioxidant properties make it a candidate for research into neuroprotective effects and other chronic conditions associated with oxidative stress. Furthermore, studies suggest potential applications in cancer therapy due to its ability to induce apoptosis in cancer cells .

Interaction studies involving Oroxin A have focused on its pharmacokinetics and mechanisms of action within biological systems. For instance, research has demonstrated that Oroxin A interacts with PPARγ pathways, influencing gene expression related to glucose metabolism . Furthermore, studies utilizing animal models have shown that Oroxin A can modulate lipid profiles and reduce markers of oxidative stress, indicating its multifaceted role in metabolic regulation .

Oroxin A shares structural and functional similarities with other flavonoids, particularly those derived from the Oroxylum indicum plant. Here are some compounds for comparison:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Oroxin B | Similar flavonoid structure | Anticancer properties | Involved in liver cancer treatment |

| Oroxylin A | Similar flavonoid structure | Antioxidant activity | Exhibits neuroprotective effects |

| Chrysin | Flavone structure | Anti-inflammatory and antioxidant | Known for its effects on anxiety |

| Baicalin | Flavone glycoside | Antiviral and anti-inflammatory | Stronger immunomodulatory effects |

Oroxin A is unique due to its specific action as a partial PPARγ agonist and its targeted effects on metabolic pathways related to diabetes management. Unlike some similar compounds that may focus more on anti-inflammatory or anticancer properties, Oroxin A's primary role appears centered on metabolic regulation and diabetes prevention .

Botanical Sources in Oroxylum indicum and Scutellaria Species

Oroxin A, also known as baicalein 7-O-glucoside, represents a significant flavonoid glycoside naturally occurring in select plant species [1] [8]. The compound has been identified as a major constituent in the traditional medicinal plant Oroxylum indicum, commonly known as the Indian trumpet tree, which belongs to the family Bignoniaceae [4] [8]. This species serves as one of the primary botanical sources for oroxin A extraction and has been extensively utilized in traditional Asian medicine systems [4].

Within the Oroxylum indicum plant, oroxin A demonstrates notable abundance in the seed extracts, where it has been identified alongside other bioactive compounds including oroxin B, chrysin, and baicalein [4] [8]. Research has confirmed that oroxin A can be effectively purified from Oroxylum indicum seed extract through established extraction methodologies [4]. The seeds represent a particularly rich source of this flavonoid glycoside, making them the preferred plant material for commercial extraction purposes [15] [22].

The Scutellaria genus, particularly Scutellaria baicalensis, represents another crucial botanical source for oroxin A [6] [12]. Scutellaria baicalensis, commonly known as Baikal skullcap, belongs to the Lamiaceae family and has been recognized for its capacity to biosynthesize various flavonoid glycosides [12] [21]. Within this species, oroxin A is produced through specific enzymatic processes involving UDP-glucose as a sugar donor [11] [12].

| Plant Species | Family | Primary Source Tissue | Compound Abundance | Reference |

|---|---|---|---|---|

| Oroxylum indicum | Bignoniaceae | Seeds | High | [4] [8] |

| Scutellaria baicalensis | Lamiaceae | Roots | Moderate to High | [6] [12] |

| Scutellaria species | Lamiaceae | Various tissues | Variable | [11] [21] |

Research has demonstrated that six glucosyltransferases from Scutellaria baicalensis can effectively convert baicalein to oroxin A using UDP-glucose as the sugar donor [11] [12]. These enzymatic systems represent crucial biosynthetic machinery for oroxin A production within the Scutellaria genus [12]. The identification of these specific enzymes has provided valuable insights into the natural biosynthetic capacity of these plants for oroxin A production [11] [12].

Tissue-Specific Localization in Plant Organs

The distribution of oroxin A within plant tissues exhibits remarkable specificity, with distinct accumulation patterns observed across different plant organs and tissue types [21] [28]. In Scutellaria baicalensis, comprehensive tissue analysis has revealed that flavonoid glycosides, including oroxin A, demonstrate preferential accumulation in root tissues compared to aerial plant parts [21].

Detailed investigations of root anatomy have identified the phloem tissue as a primary site for oroxin A accumulation [11] [21]. The phloem, responsible for the transport of photosynthetic products and other organic compounds throughout the plant, appears to serve as a critical reservoir for oroxin A storage [21]. This tissue-specific localization suggests that oroxin A may play important physiological roles in plant metabolism and transport processes [11].

In contrast to phloem accumulation, the xylem tissue demonstrates comparatively lower concentrations of oroxin A [21]. This differential distribution between phloem and xylem tissues indicates selective transport and accumulation mechanisms operating within the root vascular system [21]. The periderm, representing the outer protective tissue of roots, also shows significant oroxin A content, though generally at levels intermediate between phloem and xylem tissues [21].

| Tissue Type | Relative Oroxin A Content | Functional Significance | Reference |

|---|---|---|---|

| Root Phloem | High | Transport and storage | [11] [21] |

| Root Xylem | Low to Moderate | Water and mineral transport | [21] |

| Root Periderm | Moderate | Protective barrier | [21] |

| Aerial Parts | Low | Limited accumulation | [21] |

The tissue-specific accumulation patterns observed for oroxin A correlate with the expression and activity of specific glycosyltransferase enzymes [11] [21]. Research has identified that glucuronosyltransferase proteins, particularly UGAT1, demonstrate tissue-specific expression patterns that align with oroxin A distribution [11]. This enzyme shows phosphorylation at serine-33, which significantly affects protein expression across multiple tissues and may regulate oroxin A biosynthesis in tissue-specific manner [11].

Microscopic analysis has revealed that oroxin A accumulation extends beyond simple tissue-level distribution to include specific cellular compartments [21]. The compound appears to concentrate in particular cell types within the phloem, suggesting targeted biosynthetic activity in specialized cellular environments [21]. This subcellular localization pattern provides important insights into the physiological functions of oroxin A within plant metabolic networks [11] [21].

Biogenetic Relationships with Flavonoid Precursors

Oroxin A biosynthesis follows the established flavonoid metabolic pathway, with baicalein serving as the immediate aglycone precursor [8] [12] [18]. The biogenetic relationship between oroxin A and its flavonoid precursors demonstrates the sophisticated enzymatic machinery involved in plant secondary metabolism [18] [21]. Baicalein, the aglycone component of oroxin A, originates from the root-specific flavone biosynthetic pathway that has evolved in Scutellaria baicalensis [18] [21].

The biosynthetic pathway leading to oroxin A begins with phenylalanine as the primary amino acid precursor [18] [21]. Phenylalanine undergoes sequential enzymatic transformations through the phenylpropanoid pathway, ultimately leading to the formation of pinocembrin, which serves as a crucial intermediate in the root-specific flavone biosynthesis [18] [21]. This specialized pathway differs from the classic flavone biosynthetic route found in aerial plant parts [18] [21].

The conversion of pinocembrin to chrysin represents a critical step in the biosynthetic sequence leading to oroxin A [18] [21]. Chrysin serves as the central precursor for baicalein formation through the action of flavone 6-hydroxylase, which introduces the hydroxyl group at the 6-position of the flavone ring system [18] [21]. This hydroxylation reaction represents a key branch point in the biosynthetic network, determining the final structural characteristics of the resulting flavonoid compounds [18].

| Precursor Compound | Enzymatic Step | Product | Pathway Location | Reference |

|---|---|---|---|---|

| Phenylalanine | Phenylalanine ammonia lyase | Cinnamic acid | Root-specific | [18] [21] |

| Cinnamic acid | Cinnamate CoA ligase-7 | Cinnamoyl-CoA | Root-specific | [18] [21] |

| Cinnamoyl-CoA | Chalcone synthase-2 | Pinocembrin chalcone | Root-specific | [18] [21] |

| Pinocembrin | Flavone synthase II-2 | Chrysin | Root-specific | [18] [21] |

| Chrysin | Flavone 6-hydroxylase | Baicalein | Root-specific | [18] [21] |

| Baicalein | UDP-glucosyltransferase | Oroxin A | Root tissues | [11] [12] |

The root-specific nature of oroxin A biosynthesis reflects the evolutionary adaptation of Scutellaria species to produce specialized metabolites [18] [21]. This biosynthetic specialization involves the recruitment of specific enzyme isoforms that demonstrate tissue-specific expression patterns [18] [21]. The flavone synthase II-2 isoform, responsible for converting pinocembrin to chrysin, represents a key evolutionary innovation that enables the production of root-specific flavones including the precursors to oroxin A [18] [21].

Research has demonstrated that the biogenetic pathway leading to oroxin A involves multiple UDP-sugar-dependent reactions [12] [19]. The formation of UDP-glucose, which serves as the sugar donor for oroxin A biosynthesis, requires the activity of UDP-glucose pyrophosphorylase [19]. This enzyme catalyzes the formation of UDP-glucose from glucose-1-phosphate and uridine triphosphate, providing the essential nucleotide sugar for glycosylation reactions [19] [25].

Enzymatic Glycosylation Mechanisms

The enzymatic glycosylation of baicalein to form oroxin A represents a sophisticated biochemical process mediated by specific glycosyltransferase enzymes [11] [12] [25]. These enzymes, classified as UDP-glucose-dependent glycosyltransferases, catalyze the transfer of glucose moieties from UDP-glucose to the 7-hydroxyl position of baicalein [11] [12]. The glycosylation mechanism follows the established pattern of plant secondary metabolite modification, where sugar attachment enhances compound stability and solubility [25] [26].

Research has identified six distinct UDP-glucosyltransferases in Scutellaria baicalensis capable of converting baicalein to oroxin A [11] [12]. These enzymes, designated as SbUGT1, SbUGT2, SbUGT3, SbUGT7, SbUGT8, and SbUGT9, demonstrate specific substrate recognition and catalytic activity toward baicalein [12]. In vitro enzyme assays have confirmed that these glycosyltransferases utilize UDP-glucose as the exclusive sugar donor for oroxin A formation [12].

The enzymatic mechanism involves the formation of a glycosidic bond between the C-1 carbon of the glucose moiety and the 7-hydroxyl group of baicalein [12] [25]. This reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of baicalein acts as the nucleophile, attacking the anomeric carbon of UDP-glucose [25]. The reaction results in the formation of oroxin A with the concomitant release of uridine diphosphate as a leaving group [12] [25].

| Enzyme | Substrate Specificity | Sugar Donor | Product | Catalytic Efficiency | Reference |

|---|---|---|---|---|---|

| SbUGT1 | Baicalein | UDP-glucose | Oroxin A | High | [12] |

| SbUGT2 | Baicalein | UDP-glucose | Oroxin A | High | [12] |

| SbUGT3 | Baicalein | UDP-glucose | Oroxin A | High | [12] |

| SbUGT7 | Baicalein | UDP-glucose | Oroxin A | Moderate | [12] |

| SbUGT8 | Baicalein | UDP-glucose | Oroxin A | Moderate | [12] |

| SbUGT9 | Baicalein | UDP-glucose | Oroxin A | Moderate | [12] |

The structural characteristics of these glycosyltransferases include the presence of the plant secondary product glycosyltransferase box, which plays a crucial role in recognizing UDP-glucose as the sugar donor [11] [25]. This conserved protein domain contains specific amino acid residues that facilitate substrate binding and catalytic activity [11] [25]. The presence of tryptophan residues in the active site enhances selectivity for UDP-glucose over other nucleotide sugars [11].

Kinetic studies have revealed that the glycosylation mechanism follows Michaelis-Menten kinetics, with distinct kinetic parameters for each enzyme isoform [12]. The apparent Km values for baicalein substrate binding vary among the different glycosyltransferase enzymes, indicating differences in substrate affinity and catalytic efficiency [12]. These kinetic differences may contribute to the regulation of oroxin A biosynthesis under varying physiological conditions [12].

The enzymatic glycosylation process demonstrates remarkable regioselectivity, with exclusive modification occurring at the 7-hydroxyl position of baicalein [12]. This selectivity results from specific enzyme-substrate interactions that position baicalein in the active site to facilitate 7-O-glycosylation [12] [25]. The regioselective nature of the reaction ensures the consistent production of oroxin A rather than alternative glycosylation products [12].

Oxidative Cyclization Approaches

Total synthesis of Oroxin A from simple phenolic precursors represents a fundamental approach to accessing this compound independently of natural sources. A concise and efficient total synthesis methodology has been developed utilizing intramolecular oxidative cyclization as the key transformation [2]. This approach begins with readily available trimethoxyphenol as the starting material, which undergoes a series of transformations to construct the flavonoid skeleton.

The synthetic route involves the preparation of chalcone intermediates from trimethoxyphenol derivatives. These chalcone precursors are then subjected to intramolecular oxidative cyclization conditions, which facilitate the formation of the characteristic flavonoid ring system [2]. The oxidative cyclization step is particularly crucial as it establishes the correct substitution pattern and stereochemistry required for Oroxin A.

Following the cyclization, selective demethylation reactions are employed to reveal the hydroxyl groups at positions 5 and 6 of the flavonoid core. The glucosylation step to introduce the glucose moiety at position 7 represents the final transformation in the total synthesis sequence. This approach provides complete synthetic control over the molecule, allowing for the preparation of analogs and derivatives through systematic structural modifications.

Phenolic Precursor Selection and Reactivity

The selection of appropriate phenolic precursors is critical for successful total synthesis. Simple phenolic compounds with pre-installed methoxy protecting groups allow for selective functionalization and subsequent deprotection to reveal the desired hydroxylation pattern [2]. The reactivity profile of these precursors must be carefully considered to ensure regioselective transformations throughout the synthetic sequence.

Biocatalytic Approaches Using Engineered Enzymatic Systems

Microbial Biotransformation Systems

Biocatalytic synthesis represents an environmentally sustainable approach to Oroxin A production. Engineered Escherichia coli systems have been developed for the production of baicalein derivatives, including Oroxin A [3] [4]. These systems utilize the reconstitution of plant biosynthetic pathways in microbial hosts, providing access to complex natural products through fermentation processes.

The engineered Pichia pastoris system has demonstrated remarkable success in producing Oroxin A, achieving titers of 339.5 mg/L [3] [4]. This represents the first reported microbial production of Oroxin A and establishes a foundation for scalable biotechnological production. The system involves the expression of multiple biosynthetic enzymes from Scutellaria baicalensis, including flavonoid glycosyltransferases responsible for glucose conjugation.

Enzymatic Glycosylation Strategies

Enzymatic glycosylation represents a highly specific approach to Oroxin A synthesis from baicalein precursors. Liverwort O-methyltransferase enzymes have been utilized for the selective methylation of baicalein derivatives, providing access to various flavonoid structures [5] [6]. The enzymatic approach offers excellent regioselectivity and operates under mild reaction conditions, avoiding harsh chemical reagents.

The development of engineered glycosyltransferases with enhanced activity and specificity for baicalein substrates has improved the efficiency of enzymatic Oroxin A synthesis. These enzymes can be produced in recombinant bacterial systems and utilized in cell-free biotransformation reactions [5]. The enzymatic route provides an attractive alternative to chemical glycosylation methods, particularly for applications requiring high stereochemical purity.

Metabolic Engineering for Enhanced Production

Metabolic engineering strategies have been employed to optimize the production of Oroxin A in microbial systems. The biosynthetic pathway has been divided into five distinct modules to achieve pathway balance and minimize the accumulation of toxic intermediates [3] [4]. Each module is carefully controlled through the use of ethanol-induced and constitutive transcriptional amplification devices.

The engineered systems address the challenge of toxic intermediate accumulation, particularly cinnamic acid derivatives that can inhibit cell growth. Through careful pH control and the use of alcoholic carbon sources, these inhibitory effects are minimized, allowing for sustained production of Oroxin A [3] [4]. The fine-tuning of pathway control has resulted in significant improvements in product yield and cellular productivity.

Semisynthetic Derivatization from Baicalein Scaffolds

Baicalin as Starting Material

The most efficient and practical approach to Oroxin A synthesis involves semisynthetic derivatization from baicalin, a naturally abundant and inexpensive compound [7] [8]. Baicalin is readily available as the major ingredient extracted from traditional Chinese medicine Scutellaria baicalensis, making it an economically viable starting material for large-scale production [7]. This approach capitalizes on the structural similarity between baicalin and Oroxin A, requiring only the selective reduction of the glucuronic acid moiety to glucose.

The semisynthetic route from baicalin represents a one-pot, two-step process that has been optimized for both laboratory and industrial-scale production [7] [8]. The process begins with the treatment of baicalin with a catalytic amount of concentrated sulfuric acid in methanol solution, forming a key intermediate through methyl esterification of the glucuronic acid functionality [7]. This esterification step is crucial for activating the carboxylic acid group toward subsequent reduction.

Methyl Esterification and Reduction Sequence

The first step in the semisynthetic approach involves the acid-catalyzed esterification of baicalin in methanol [7] [8]. This transformation requires careful control of reaction conditions, particularly the concentration of starting material, which should not be less than 25 mg/mL to prevent gel formation [7]. The esterification proceeds smoothly to provide the methylated intermediate in high yield without the need for purification.

The critical reduction step employs sodium borohydride as the reducing agent to convert the glucuronic acid methyl ester to the corresponding glucose derivative [7] [8]. Optimization studies have revealed that the reduction is most effective when conducted at 0°C with controlled addition of sodium borohydride to maintain temperature control and minimize side reactions [7]. The reaction typically requires 1-2 hours for completion and provides Oroxin A in yields ranging from 72-75%.

| Reaction Parameter | Optimized Conditions | Yield Impact |

|---|---|---|

| Temperature | 0°C initial, 25°C completion | 75% yield |

| NaBH4 equivalents | 10 equivalents | Maximum efficiency |

| Reaction time | 1-2 hours | Complete conversion |

| Solvent concentration | ≥25 mg/mL in methanol | Prevents gel formation |

Large-Scale Implementation

The semisynthetic route has been successfully scaled to demonstrate industrial feasibility [7] [8]. Large-scale synthesis starting from 10.0 g of baicalin has been achieved using the one-pot protocol, yielding 6.97 g (72%) of Oroxin A [7]. This represents a significant advancement in the practical synthesis of this compound, providing access to multigram quantities necessary for pharmaceutical development and biological studies.

The scalability of this approach is enhanced by the use of inexpensive starting materials and common reagents. Baicalin is available at approximately $60/kg, making the economic viability of this route particularly attractive for commercial applications [7]. The environmental friendliness of the process, combined with its operational simplicity, positions this semisynthetic approach as the preferred method for Oroxin A production.

Industrial-Scale Purification Methodologies

High-Speed Counter-Current Chromatography (HSCCC)

High-speed counter-current chromatography has emerged as the most effective method for industrial-scale purification of Oroxin A from natural sources [9] [10]. This technique offers significant advantages over conventional chromatographic methods, including higher sample loading capacity, reduced solvent consumption, and elimination of solid support contamination [9]. The optimized HSCCC system utilizes a two-phase solvent system composed of chloroform-methanol-water (6:10:5, v/v/v) for efficient separation.

The HSCCC methodology has been validated for the simultaneous purification of multiple flavonoids from Oroxylum indicum extracts. Starting from 200 mg of crude extract, the process yields 12.63 mg of Oroxin A at 97.61% purity with 96.46% recovery [9] [10]. This represents a highly efficient purification protocol that maintains excellent product quality while maximizing material recovery.

| Purification Parameter | HSCCC Conditions | Performance Metrics |

|---|---|---|

| Solvent system | CHCl3-MeOH-H2O (6:10:5) | 97.61% purity |

| Sample loading | 200 mg crude extract | 96.46% recovery |

| Elution mode | Head-to-tail | 12.63 mg Oroxin A |

| Flow rate | Optimized for resolution | Single-step separation |

High-Performance Liquid Chromatography (HPLC) Applications

HPLC technology provides essential analytical and preparative capabilities for Oroxin A purification and quality control [11] [12]. Modern HPLC systems equipped with photodiode array detection offer comprehensive characterization of Oroxin A and related compounds through simultaneous acquisition of UV-VIS spectra [11]. This analytical approach enables precise identification and quantification of Oroxin A in complex mixtures.

Preparative HPLC systems have been developed for the isolation of pure Oroxin A from plant extracts [12]. These systems utilize reversed-phase C18 columns with gradient elution protocols optimized for flavonoid separation. The preparative HPLC approach is particularly valuable for obtaining research-grade Oroxin A with exceptional purity levels required for biological and pharmaceutical studies [11].

Industrial Extraction and Processing Protocols

Industrial-scale extraction of Oroxin A from Oroxylum indicum has been optimized through systematic evaluation of extraction parameters [13] [14]. The process involves initial extraction with 80% methanol (v/v) followed by liquid-liquid partitioning using ethyl acetate [13]. This protocol provides efficient recovery of flavonoid compounds while minimizing co-extraction of unwanted plant components.

Advanced extraction techniques, including ultrasound-assisted extraction and natural deep eutectic solvents, have been developed to enhance extraction efficiency and environmental sustainability [14]. These green extraction methods offer improved selectivity for Oroxin A while reducing solvent consumption and processing time. The integration of these techniques with downstream purification methods provides a comprehensive approach to industrial Oroxin A production.

Quality Control and Standardization

Industrial purification protocols require robust quality control measures to ensure consistent product quality [11] [12]. HPLC-based analytical methods have been standardized for the determination of Oroxin A content and purity in commercial preparations [12]. These methods provide accurate quantification and enable the detection of related impurities and degradation products.